molecular formula Br(CH2)2Br<br>C2H4Br2<br>C2H4Br2 B042909 1,2-Dibromoethane CAS No. 106-93-4

1,2-Dibromoethane

Cat. No.: B042909
CAS No.: 106-93-4
M. Wt: 187.86 g/mol
InChI Key: PAAZPARNPHGIKF-UHFFFAOYSA-N
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Description

1,2-Dibromoethane, also known as ethylene dibromide, is a halogenated hydrocarbon with the chemical formula C₂H₄Br₂. It is a colorless liquid with a sweet odor and is primarily used as a pesticide and a lead scavenger in gasoline. Due to its high reactivity, it is also employed in various chemical synthesis processes.

Scientific Research Applications

1,2-Dibromoethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

    Biology: It is employed in studies involving DNA alkylation and mutagenesis.

    Medicine: It has been investigated for its potential use in cancer treatment due to its ability to alkylate DNA.

    Industry: It is used as a fumigant for soil and grain, as well as a lead scavenger in gasoline.

Mechanism of Action

Target of Action

1,2-Dibromoethane, also known as ethylene dibromide (EDB), is an organobromine compound . It primarily targets the liver, kidneys, and the respiratory system . It is known to cause changes in metabolism and severe destruction of living tissues .

Mode of Action

The mode of action of this compound involves its interaction with these targets leading to significant changes. It has been found to cause metabolic changes and severe tissue destruction . It is also known to react with lead residues to generate volatile lead bromides, thereby preventing fouling of the engine with lead deposits .

Biochemical Pathways

Biochemical investigations have shown that this compound can bind to protein, RNA, and DNA of all major tissues of rats . This suggests that it affects multiple biochemical pathways, leading to downstream effects such as changes in protein function, RNA processing, and DNA replication. It is also known to be a genotoxic carcinogen in rodents .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water and volatile . It can be very persistent in soil systems depending on soil type and environmental conditions . It also has the potential to leach into groundwater .

Result of Action

The result of this compound’s action is largely detrimental to health. It is known to cause changes in metabolism and severe destruction of living tissues . It is also a probable carcinogen and may affect human fertility/reproduction . In high concentrations, it can even cause death .

Action Environment

The action of this compound is influenced by environmental factors. It can enter the air and water from manufacturing use and leaks at waste sites . It will quickly evaporate into the air from surface water (ponds or lakes) and soil . Some this compound will stay attached to the soil and some will be able to move through the soil into groundwater .

Safety and Hazards

1,2-Dibromoethane is a known carcinogen . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed or in contact with skin . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1,2-Dibromoethane is involved in various biochemical reactions. It is known to cause changes in metabolism and severe destruction of living tissues . The compound is produced by the reaction of ethylene gas with bromine, in a classic halogen addition reaction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to cause changes in the metabolism and severe destruction of living tissues . The compound is toxic by inhalation, oral, and dermal routes of exposure . Toxicity is thought to be due to metabolic products of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with magnesium in organic synthesis, producing ethylene and magnesium bromide . This exposes a more active portion of the magnesium particle to the substrate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is known to cause severe effects and mortality observed at the lowest exposures tested for all exposure duration categories .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to cause tumors in rats and mice at several different tissue sites and by several different routes of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to cause changes in metabolism and severe destruction of living tissues . The compound is thought to be metabolized to produce toxic products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a volatile saturated brominated hydrocarbon that exists at room temperature as a colorless liquid with a sweet, chloroform-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromoethane can be synthesized through the bromination of ethylene. The reaction involves the addition of bromine (Br₂) to ethylene (C₂H₄) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.

C2H4+Br2C2H4Br2C₂H₄ + Br₂ \rightarrow C₂H₄Br₂ C2​H4​+Br2​→C2​H4​Br2​

Industrial Production Methods

In industrial settings, this compound is produced by the direct bromination of ethylene using bromine. The process is carried out in large reactors where ethylene and bromine are continuously fed, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromoethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions (OH⁻) to form ethylene glycol.

    Elimination: It can undergo dehydrohalogenation to form ethylene.

    Reduction: It can be reduced to ethylene using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products Formed

    Nucleophilic Substitution: Ethylene glycol (C₂H₄(OH)₂).

    Elimination: Ethylene (C₂H₄).

    Reduction: Ethylene (C₂H₄).

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: Similar in structure but contains chlorine atoms instead of bromine.

    1,2-Diiodoethane: Contains iodine atoms instead of bromine.

    1,2-Difluoroethane: Contains fluorine atoms instead of bromine.

Comparison

    Reactivity: 1,2-Dibromoethane is more reactive than 1,2-dichloroethane due to the larger atomic size and lower bond dissociation energy of bromine compared to chlorine.

    Toxicity: this compound is generally more toxic than its chlorinated and fluorinated counterparts due to its higher reactivity and ability to form more stable alkylating intermediates.

    Applications: While all these compounds are used in organic synthesis, this compound is particularly valued for its use as a fumigant and lead scavenger.

Properties

IUPAC Name

1,2-dibromoethane
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InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2
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InChI Key

PAAZPARNPHGIKF-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)Br
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Molecular Formula

C2H4Br2, Array
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DSSTOX Substance ID

DTXSID3020415
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Molecular Weight

187.86 g/mol
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Physical Description

Ethylene dibromide appears as a clear colorless liquid with a sweetish odor. Density 18.1 lb /gal. Slightly soluble in water. Soluble in most organic solvents and thinners. Noncombustible. Very toxic by inhalation, skin absorption or ingestion. Used as a solvent, scavenger for lead in gasoline, grain fumigant and in the manufacture of other chemicals., Liquid, Colorless liquid or solid (below 50 degrees F) with a sweet odor. [fumigant] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT., Colorless liquid or solid (below 50 °F) with a sweet odor., Colorless liquid or solid (below 50 °F) with a sweet odor. [fumigant]
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Record name Ethane, 1,2-dibromo-
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Boiling Point

268 to 270 °F at 760 mmHg (NTP, 1992), 131.3 °C, 131 °C, 268 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 4,310 mg/L at 30 °C, In water, 3.91X10+3 mg/L at 25 °C, Soluble in about 250 parts water, Soluble in diethyl ether, ethanol and most organic solvents. Miscible with non-alkaline organic liquids, For more Solubility (Complete) data for Ethylene dibromide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.34 (poor), 0.4%
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Density

2.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.16832 g/cu cm at 25 °C, Relative density (water = 1): 2.2, 2.17
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Vapor Density

6.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.48 (Air = 1), Relative vapor density (air = 1): 6.5, 6.48
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Vapor Pressure

11 mmHg at 68 °F ; 17.4 mmHg at 86 °F (NTP, 1992), 11.2 [mmHg], 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.5, 12 mmHg, 11 mmHg (@ 77 °F)
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Color/Form

Heavy liquid, Colorless liquid or solid (below 50 degrees F)

CAS No.

106-93-4
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,2-dibromo-
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Record name 1,2-Dibromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE DIBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N41638RNO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylene dibromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE DIBROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/48
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, 1,2-dibromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KH8D8678.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

49.9 °F (NTP, 1992), 9.8 °C, 10 °C, 50 °F
Record name ETHYLENE DIBROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3409
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene dibromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE DIBROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/48
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene dibromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0270.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.